1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylpyrazole with 1-propylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
1-propylpyrazole: Another related compound with similar structural features.
Pyrazole derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both dimethyl and propyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-5-17-8-11(7-14-17)6-13-12-9-16(3)15-10(12)2;/h7-9,13H,4-6H2,1-3H3;1H |
InChI Key |
IAROAECPBCLENL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
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